7-Bromo-3-chloroisoquinoline

Catalog No.
S810342
CAS No.
1029720-65-7
M.F
C9H5BrClN
M. Wt
242.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-chloroisoquinoline

CAS Number

1029720-65-7

Product Name

7-Bromo-3-chloroisoquinoline

IUPAC Name

7-bromo-3-chloroisoquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5 g/mol

InChI

InChI=1S/C9H5BrClN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H

InChI Key

GPICPAIKTJPYEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)Br

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)Br
  • Isoquinoline Scaffold

    -Bromo-3-chloroisoquinoline belongs to the class of isoquinoline molecules. Isoquinolines are a well-known heterocyclic aromatic ring system found in many natural products with diverse biological activities. This suggests that 7-Bromo-3-chloroisoquinoline might hold potential for development into bioactive molecules.

  • Functional Group Substitutions

    The presence of bromine (Br) and chlorine (Cl) substituents on the isoquinoline ring can influence its chemical and biological properties. Understanding how these substituents affect reactivity can be valuable for researchers in medicinal chemistry designing new drugs [].

7-Bromo-3-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrClN. This compound is characterized by the presence of bromine and chlorine substituents at the 7th and 3rd positions of the isoquinoline structure, respectively. Its unique halogenation pattern contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science .

There is no current research available on the specific mechanism of action of 7-bromo-3-chloroisoquinoline. However, the isoquinoline core structure is present in many natural products with diverse biological activities. Some isoquinolines exhibit anti-tumor, anti-malarial, and anti-microbial properties []. Further research is needed to determine if 7-bromo-3-chloroisoquinoline possesses any similar biological activities.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to various derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds .

This compound exhibits significant biological activity, particularly in relation to enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. Additionally, it influences cell signaling pathways, notably the MAPK/ERK pathway, which is involved in cell growth and differentiation. These interactions suggest potential applications in drug development and therapeutic interventions .

The synthesis of 7-Bromo-3-chloroisoquinoline typically involves halogenation reactions. One common method includes:

  • Bromination of 3-chloroisoquinoline: This is performed using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the 7th position.
  • Alternative Methods: Other methods may involve diazotization followed by bromination in non-aqueous solvents, allowing for mild reaction conditions and high yields .

7-Bromo-3-chloroisoquinoline has diverse applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with therapeutic potential.
  • Material Science: The compound is utilized in developing organic semiconductors and advanced materials.
  • Biological Studies: It is employed in studying enzyme inhibitors and receptor modulators, contributing to research in pharmacology and biochemistry .

In biochemical studies, 7-Bromo-3-chloroisoquinoline has been observed to interact with various biomolecules. Its effects on cellular processes can vary over time due to factors such as stability and degradation. The compound's ability to bind to specific enzymes and receptors allows it to modulate their functions, making it a valuable tool for understanding complex biological systems .

Several compounds are structurally similar to 7-Bromo-3-chloroisoquinoline. These include:

Compound NameDescription
7-Bromo-1-chloroisoquinolineChlorine atom at the 1st position; different reactivity profile.
3-Bromo-7-chloroisoquinolinePositions of bromine and chlorine atoms reversed; alters reactivity.
7-BromoisoquinolineLacks chlorine atom; less reactive in substitution reactions.
7-Bromo-1,3-dichloroisoquinolineContains two chlorine atoms; affects its properties distinctly.

Uniqueness: The specific positioning of the bromine and chlorine atoms in 7-Bromo-3-chloroisoquinoline influences its reactivity compared to these similar compounds. This unique arrangement makes it particularly valuable in synthesizing complex organic molecules and developing new materials .

XLogP3

3.8

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Bromo-3-chloroisoquinoline

Dates

Modify: 2023-08-16

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